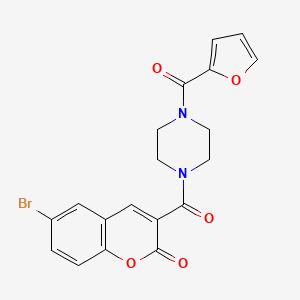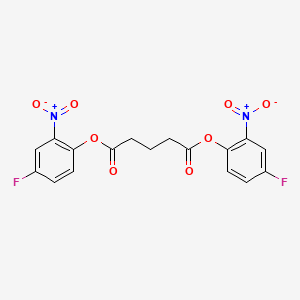
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a compound that appears to be related to a class of chemicals that have been studied for their central nervous system activity, sigma receptor affinity, and potential therapeutic applications. The compound's structure suggests it is a piperidine derivative with a cyclopentanecarboxamide moiety and a thiophene group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related 1-arylcyclohexylamines has been reported, where compounds were prepared by various procedures, including the replacement of a cyano group with a phenyl group using phenylmagnesium bromide . In a similar vein, novel 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates were synthesized and evaluated for their affinity at sigma receptors, indicating that the synthesis of such compounds involves careful manipulation of the piperidine ring and its substituents .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the absolute configuration of certain 3-methyl-4-phenylpiperidine derivatives was determined using X-ray diffraction, revealing the stereochemistry and orientation of substituents on the piperidine ring . This information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives can be inferred from studies where piperidine rings were modified through alkylation and reductive amination, followed by reduction to give alcohol derivatives, and further methylation to yield methyl ether derivatives . These reactions demonstrate the versatility of the piperidine scaffold in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structural features. For instance, the introduction of fluorine atoms and benzyloxy groups has been shown to enhance the potency of certain piperidine-based inhibitors of factor Xa and platelet aggregation . Computational studies of related compounds indicate suitable physicochemical properties, drug-likeness, and good oral bioavailability .
Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
Research by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlighted the importance of the triazine heterocycle for potency and selectivity, with phenyl group substitution reducing clearance and enhancing oral exposure. This study contributes to the understanding of the structural requirements for the development of potent and selective inhibitors for therapeutic applications (Thalji et al., 2013).
Antituberculosis Activity
A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids revealed a series of compounds with promising antituberculosis activity, demonstrating the potential of these structures in the design of new antitubercular agents. This research provides insights into the application of hybrid molecules for combating Mycobacterium tuberculosis (Jeankumar et al., 2013).
Synthesis and Anticancer Potential
The work by Kambappa et al. (2017) on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives explored their synthesis and anti-angiogenic properties. This study suggests the potential of these compounds in anticancer therapy through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017).
Antimycobacterial Activity
Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This study underscores the versatility of spiro-piperidin-4-ones in developing new treatments for tuberculosis (Kumar et al., 2008).
Dual Function Antithrombotic Agents
The research by de Candia et al. (2009) on fluorinated benzyloxyphenyl piperidine-4-carboxamides as inhibitors of factor Xa and platelet aggregation introduced a new class of compounds with dual antithrombotic functions. This highlights the potential for developing more effective treatments for thrombosis with reduced side effects (de Candia et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCHYOELQJJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

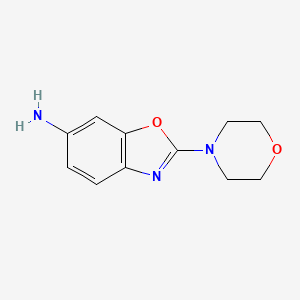
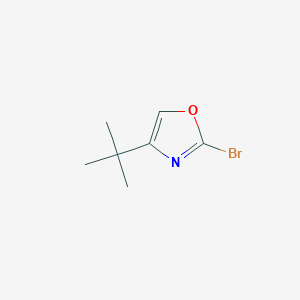

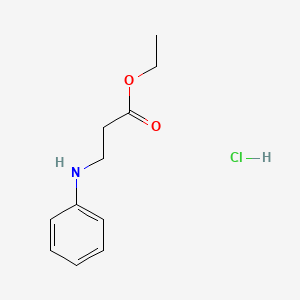
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)
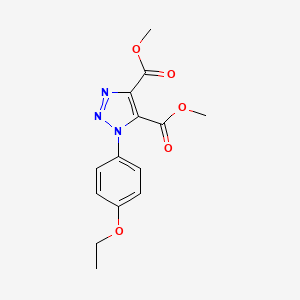
![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

